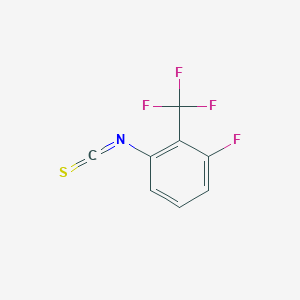
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives . This process involves the use of trifluoromethyl radicals, which can be generated through various methods, including the use of trifluoromethyl iodide and a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation and Reduction Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives are formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups are known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
1-Chloro-4-(trifluoromethyl)benzene: Shares similar trifluoromethyl and chloro substituents but lacks the dichloromethyl group.
1-(Trifluoromethyl)-4-chlorobenzene: Another related compound with similar substituents but different structural arrangement.
Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and fluoro groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4Cl2F4 |
|---|---|
Molekulargewicht |
247.01 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)5-2-1-4(11)3-6(5)8(12,13)14/h1-3,7H |
InChI-Schlüssel |
HEGNVPBFDLFFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)



![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)



